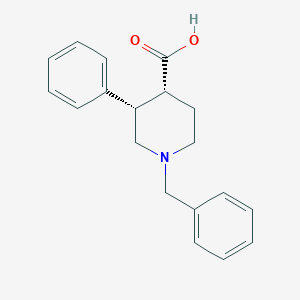![molecular formula C11H15ClN2O B257316 2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)
2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMABN or N-(2-dimethylaminoethyl)-2-chlorobenzamide and is commonly used as a chemical intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to exhibit other biochemical and physiological effects. This compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[2-(dimethylamino)ethyl]benzamide in lab experiments include its relatively low cost and ease of synthesis. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[2-(dimethylamino)ethyl]benzamide. One potential area of study is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N-(2-dimethylaminoethyl)-2-chlorobenzamide, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.7 g/mol |
IUPAC-Name |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
BYAQVQHPZHTOAG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)



